Product packaging for (3-Chloropropoxy)benzene(Cat. No.:CAS No. 3384-04-1)

(3-Chloropropoxy)benzene

Cat. No.: B1293666
CAS No.: 3384-04-1
M. Wt: 170.63 g/mol
InChI Key: AZXLOLRTEJEZHJ-UHFFFAOYSA-N
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Description

Overview of Aryloxyalkanes in Modern Organic Chemistry

Aryloxyalkanes, a subset of alkyl aryl ethers, are fundamental structures in modern organic chemistry. scribd.com They are integral components in many pharmaceuticals, agrochemicals, and materials. numberanalytics.com Their utility stems from the stability of the ether bond and the diverse functionalities that can be incorporated into both the aryl and alkyl portions of the molecule. numberanalytics.com This versatility allows for the synthesis of complex molecular architectures. numberanalytics.com Aryloxyalkane derivatives are also valuable as intermediates in a wide range of organic transformations. iucr.org

Academic Relevance of (3-Chloropropoxy)benzene as a Synthetic Intermediate and Model Compound

This compound, with the chemical formula C9H11ClO, is a specific alkyl aryl ether that serves as a valuable synthetic intermediate. ontosight.ai Its structure, featuring a benzene (B151609) ring linked to a 3-chloropropoxy group, provides two reactive sites: the aromatic ring and the alkyl chloride. ontosight.aismolecule.com This dual reactivity allows it to be a precursor for synthesizing a variety of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aismolecule.com For instance, it is used in the production of the antitussive drug aclidinium. cymitquimica.com Furthermore, the presence of both an ether and an alkyl halide functionality makes it a useful model compound for studying reaction mechanisms and the influence of different functional groups on chemical reactivity.

Historical Context of Related Ether Synthesis and Reactivity Studies

The history of ether synthesis is a significant part of the development of organic chemistry. The term "ether" was first used in the late 18th century, and the first ether, diethyl ether, was isolated in 1818. solubilityofthings.com A major breakthrough came in 1850 with Alexander Williamson's development of the Williamson ether synthesis. numberanalytics.comwikipedia.org This reaction, which involves the reaction of an alkoxide with an alkyl halide, became a cornerstone for preparing both symmetrical and asymmetrical ethers and was crucial in proving the structure of ethers. numberanalytics.comwikipedia.org Early methods also included the acid-catalyzed dehydration of alcohols. numberanalytics.comyale.edu These foundational discoveries paved the way for the synthesis of a vast array of ethers, including this compound, and have been refined over the years to improve efficiency and expand their scope. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B1293666 (3-Chloropropoxy)benzene CAS No. 3384-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropoxybenzene
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InChI

InChI=1S/C9H11ClO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
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InChI Key

AZXLOLRTEJEZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11ClO
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DSSTOX Substance ID

DTXSID20187483
Record name (3-Chloropropoxy)benzene
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Molecular Weight

170.63 g/mol
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CAS No.

3384-04-1
Record name (3-Chloropropoxy)benzene
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Record name (3-Chloropropoxy)benzene
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Record name (3-CHLOROPROPOXY)BENZENE
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Synthetic Methodologies for 3 Chloropropoxy Benzene

Classical Etherification Approaches

The traditional methods for synthesizing (3-Chloropropoxy)benzene predominantly involve the formation of an ether linkage between a phenol (B47542) and a three-carbon chain bearing a chlorine atom.

Williamson Ether Synthesis: Phenol Alkylation with Halopropanes

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely employed for the synthesis of this compound. masterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of a phenoxide ion with a suitable alkyl halide. masterorganicchemistry.com In the case of this compound synthesis, phenol is typically deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic propyl halide. ontosight.ai A common alkylating agent used for this purpose is 1-bromo-3-chloropropane (B140262). prepchem.comresearchgate.netthieme-connect.com The greater reactivity of the bromine atom compared to the chlorine atom allows for selective displacement, leaving the chloro group intact on the propyl chain.

A general representation of this reaction is as follows:

Phenol + Base → Phenoxide ion Phenoxide ion + 1-Bromo-3-chloropropane → this compound + Bromide ion

Optimization of Reaction Conditions and Reagents (e.g., Bases, Solvents)

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and the presence of any catalysts can significantly impact the yield and purity of the final product. numberanalytics.com

Bases: A variety of bases can be used to deprotonate phenol, with potassium carbonate (K₂CO₃) being a frequently employed option. prepchem.comnih.gov Other strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are also effective. numberanalytics.com The strength of the base is a critical factor; it must be strong enough to generate the phenoxide nucleophile without promoting side reactions. For instance, using a very strong base like 50% sodium hydroxide (B78521) (NaOH) could lead to the dehydrohalogenation of 1-bromo-3-chloropropane, an undesirable side reaction. phasetransfercatalysis.com

Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred for the Williamson ether synthesis. prepchem.comnumberanalytics.com These solvents are effective at solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com For example, a reaction using p-chlorophenol, 1-bromo-3-chloropropane, and anhydrous potassium carbonate was successfully carried out in refluxing acetone. prepchem.com

Temperature: The reaction temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they can also lead to an increase in side products. numberanalytics.com A study on the synthesis of a related compound, 1-chloro-4-(3-chloropropoxy)benzene, involved heating the reaction mixture to reflux for 16 hours. prepchem.com

The following table summarizes typical reagents and conditions used in the Williamson ether synthesis for preparing this compound and its derivatives.

Phenolic CompoundAlkylating AgentBaseSolventTemperatureYieldReference
p-Chlorophenol1-Bromo-3-chloropropaneAnhydrous Potassium CarbonateAcetoneReflux87% prepchem.com
Methyl 3-hydroxy-4-methoxybenzoate1-Bromo-3-chloropropanePotassium CarbonateDMF70°C95% nih.gov
2,4-Dihydroxyacetophenone1-Bromo-3-chlorohexanePotassium CarbonateAcetoneHeatingNot specified
Stereochemical Considerations in Propoxy Chain Formation

In the context of synthesizing this compound via the Williamson ether synthesis, the propoxy chain is formed by an S\textsubscript{N}2 reaction. A key characteristic of the S\textsubscript{N}2 mechanism is the inversion of stereochemistry at the electrophilic carbon center if it is chiral. masterorganicchemistry.com However, in the case of using 1-bromo-3-chloropropane as the alkylating agent, the carbon atom undergoing nucleophilic attack (C1, bonded to bromine) is not a stereocenter. Therefore, no new stereocenters are formed during this specific reaction, and stereochemical considerations related to the formation of the propoxy chain itself are not a primary concern. The stereochemistry of the phenoxide, if it were chiral, would remain unaffected as the C-O bond to the ring is not broken. masterorganicchemistry.com

Nucleophilic Substitution Reactions in Benzene (B151609) Derivatives

While the Williamson ether synthesis involves nucleophilic attack on an alkyl halide, an alternative approach is nucleophilic aromatic substitution (S\textsubscript{N}Ar) on a benzene derivative. In this scenario, the benzene ring itself is the electrophile. For this to occur, the benzene ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). libretexts.orgmasterorganicchemistry.com The nucleophile, in this case, would be a chloropropoxide ion.

This method is generally less common for the direct synthesis of this compound because the unsubstituted benzene ring of phenol is not sufficiently electron-poor to undergo nucleophilic aromatic substitution readily. msu.edu However, for specific substituted benzene derivatives, this pathway can be viable. For instance, the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene involves the alkylation of a nitrated phenol derivative, which can be seen as a related process where the phenoxide is formed first.

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods.

Catalytic Methods in this compound Synthesis

Phase-transfer catalysis (PTC) represents an advanced strategy for the synthesis of this compound and its analogues. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). researchgate.netthieme-connect.com Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. researchgate.netthieme-connect.com These catalysts transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. researchgate.net This technique can lead to milder reaction conditions, reduced reaction times, and improved yields. Research has shown that using quaternary ammonium salts in the alkylation of phenols with 1-bromo-3-chloropropane can result in a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane. researchgate.netthieme-connect.com

Another green chemistry approach involves the use of microwave irradiation, which can significantly accelerate reaction rates. Tandem synthesis of alkyl aryl ethers has been developed under microwave irradiation and solvent-free conditions using potassium carbonate as a solid base, aligning with the principles of green chemistry. orgchemres.org

Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous flow processing offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

In a typical flow setup for the Williamson ether synthesis of this compound, a solution of phenol and a base (e.g., sodium hydroxide or potassium hydroxide) would be mixed with a stream of 1-bromo-3-chloropropane in a heated reactor coil. The use of a phase-transfer catalyst is often incorporated to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase.

The benefits of continuous processing are numerous. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, mitigating the risks associated with exothermic reactions and enabling precise temperature control. wiley-vch.de This is a significant improvement over large batch reactors where localized temperature gradients can lead to side reactions and reduced product quality. Furthermore, continuous processing allows for the safe handling of potentially hazardous reagents by minimizing the volume of reactive material at any given time. researchgate.net

The scalability of a continuous flow process is another key advantage. Instead of using larger, more difficult-to-manage reactors, production can be increased by simply running the system for a longer duration or by operating multiple reactors in parallel. beilstein-journals.org This "scaling-out" approach avoids the challenges often encountered when scaling up batch processes. beilstein-journals.org Research on the continuous flow synthesis of other aryl ethers has demonstrated the potential for high throughput and rapid process optimization. rsc.org For instance, microwave-assisted flow synthesis has been shown to dramatically reduce reaction times for Williamson ether syntheses from hours to minutes. researchgate.netsemanticscholar.org

Table 1: Comparison of Batch vs. Continuous Flow Williamson Ether Synthesis

Parameter Batch Processing Continuous Flow Processing
Heat Transfer Often inefficient, leading to hot spots. Excellent, due to high surface-area-to-volume ratio. wiley-vch.de
Safety Higher risk due to large volumes of reagents. Inherently safer with small reaction volumes. researchgate.net
Scalability "Scaling-up" can be challenging. "Scaling-out" by parallelization is straightforward. beilstein-journals.org
Reaction Time Typically several hours. semanticscholar.org Can be reduced to minutes, especially with microwave assistance. researchgate.netsemanticscholar.org
Process Control Difficult to maintain precise control. Superior control over temperature, pressure, and mixing.
Productivity Limited by batch size and cycle time. High throughput achievable through continuous operation. semanticscholar.org

Principles of Sustainable Synthesis in Ether Formation

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. The synthesis of this compound via the Williamson ether synthesis can be significantly improved by applying these principles.

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. tamu.edu The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. In the Williamson ether synthesis of this compound from phenol and 1-bromo-3-chloropropane with sodium hydroxide, sodium bromide is formed as a byproduct, which lowers the atom economy.

The Environmental Factor (E-Factor) is another important metric, defined as the mass ratio of waste to the desired product. rsc.org Traditional ether synthesis methods can have high E-Factors due to the use of stoichiometric reagents and solvents that are not recycled. By optimizing reaction conditions and implementing solvent recovery, the E-Factor can be significantly reduced. nih.gov

Safer Solvents and Auxiliaries: A key principle of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. rsc.org While the Williamson ether synthesis often employs organic solvents, research has explored the use of greener alternatives such as water or conducting the reaction under phase-transfer catalysis (PTC) conditions, which can reduce the need for large volumes of organic solvents. rsc.orgfzgxjckxxb.com PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs. fzgxjckxxb.com

Energy Efficiency: Continuous flow processes, particularly those coupled with microwave irradiation, can lead to significant energy savings by reducing reaction times and allowing for more efficient heat transfer. researchgate.netalfa-chemistry.com This minimizes the energy input required per unit of product manufactured.

Waste Prevention: By optimizing reaction conditions to maximize yield and minimize side reactions, the amount of waste generated is inherently reduced. Flow chemistry provides the precise control needed to achieve this optimization. researchgate.net

Table 2: Green Chemistry Metrics for Chemical Synthesis

Metric Definition Relevance to this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% tamu.edu Highlights the inherent efficiency of the reaction pathway.
E-Factor Mass of waste / Mass of product rsc.org Provides a comprehensive measure of the waste generated.
Reaction Mass Efficiency (RME) Mass of desired product / Total mass of reactants tamu.edu Accounts for yield and stoichiometry.
Carbon Efficiency (Amount of carbon in product / Total amount of carbon in reactants) x 100% tamu.edu Focuses on the efficient use of carbon, a key element in organic synthesis.

By integrating flow chemistry with the principles of sustainable synthesis, the production of this compound can be made more efficient, safer, and environmentally friendly, aligning with the goals of modern chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 3 Chloropropoxy Benzene

Nucleophilic Substitution Reactions at the Chloropropyl Moietycymitquimica.combenchchem.com

The chlorine atom on the propyl chain of (3-Chloropropoxy)benzene is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a variety of nucleophiles.

Displacement by Nitrogen-Based Nucleophiles (e.g., Amines, Azides)benchchem.com

Nitrogen-containing nucleophiles, such as amines and azides, readily react with this compound to form new carbon-nitrogen bonds.

Amines: Primary and secondary amines can displace the chloride to yield the corresponding N-substituted phenoxypropylamines. These reactions are fundamental in the synthesis of various biologically active molecules. For instance, the reaction of this compound with piperidine (B6355638) derivatives has been utilized in the preparation of potent histamine-3 receptor inverse agonists. lookchem.com

Azides: The azide (B81097) ion (N₃⁻) is an effective nucleophile that reacts with this compound to produce 3-azidopropoxybenzene. masterorganicchemistry.com This reaction is typically carried out using sodium azide in a suitable solvent. The resulting organic azide can then be further transformed, for example, through reduction to a primary amine or by participating in cycloaddition reactions. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

NucleophileReagentProductReference
Amine (Piperidine derivative)1-(4-piperidinyl)-2-oxobenzimidazolin1-(4-(3-phenoxypropyl)piperidin-1-yl)-2-oxobenzimidazolin google.com
AzideSodium Azide1-azido-3-phenoxypropane
AminePrimary or secondary amineN-(3-phenoxypropyl)amine

Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-based nucleophiles can also displace the chloride ion, leading to the formation of ethers and esters.

Alcohols/Phenols: In the presence of a base, alcohols or phenols can react with this compound in a Williamson-type ether synthesis to form a new ether linkage. For example, the reaction with a phenol (B47542) would yield a diphenoxypropane derivative.

Carboxylates: Carboxylate anions, derived from carboxylic acids, can act as nucleophiles to form esters. This reaction, known as the Fischer esterification, typically requires an acid catalyst when reacting a carboxylic acid with an alcohol. masterorganicchemistry.comchemguide.co.uk However, in this case, the carboxylate anion directly attacks the electrophilic carbon of the chloropropyl group.

Formation of Carbon-Carbon Bonds via Nucleophilic Attack

The formation of new carbon-carbon bonds can be achieved through the reaction of this compound with carbon nucleophiles. Organometallic reagents, such as Grignard reagents or organocuprates, are commonly employed for this purpose. chemistry.coachillinois.edu These reactions are crucial for extending the carbon chain and synthesizing more complex molecular architectures. For instance, cross-coupling reactions with organometallic reagents can lead to the formation of new carbon-carbon bonds. evitachem.com

Mechanistic Insights into SN1/SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). rsc.org The preferred pathway for this compound depends on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom bonded to the chlorine at the same time as the chloride ion leaves. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the chlorine is on a primary carbon, the SN2 pathway is generally expected to be the dominant mechanism for most nucleophilic substitution reactions of this compound.

SN1 Mechanism: The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. While less likely for a primary halide, under certain conditions, particularly with rearrangements or neighboring group participation, an SN1-type character cannot be entirely ruled out. Studies on similar systems have explored the borderline between SN1 and SN2 mechanisms. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ringcymitquimica.com

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org

Regioselectivity Directing Effects of the Propoxy Group

The (3-chloropropoxy) group attached to the benzene ring acts as an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org

The oxygen atom of the propoxy group has lone pairs of electrons that can be donated into the benzene ring through resonance. ulethbridge.caorganicchemistrytutor.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org This electron donation particularly increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites. ulethbridge.caorganicchemistrytutor.comlibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, a Friedel-Crafts reaction of this compound would be expected to yield a mixture of ortho- and para-substituted products. cymitquimica.comlibretexts.org The steric hindrance from the propoxy group might slightly favor the formation of the para isomer over the ortho isomer.

Table 2: Directing Effects of the Propoxy Group

SubstituentActivating/DeactivatingDirecting EffectReasonReference
-(CH₂)₃ClActivatingOrtho, ParaThe oxygen atom's lone pairs increase electron density at the ortho and para positions via resonance. wikipedia.org

Halogenation and Nitration Studies

The this compound molecule contains a benzene ring activated by the alkoxy substituent. In electrophilic aromatic substitution reactions such as halogenation and nitration, the propoxy group acts as an ortho-, para-directing group, meaning incoming electrophiles will preferentially add at the positions ortho and para to the ether linkage. wikipedia.org

Halogenation: The halogenation of benzene and its derivatives, such as bromination or chlorination, typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org For this compound, this reaction is expected to yield a mixture of 1-bromo-2-(3-chloropropoxy)benzene (B1289108) (ortho product) and 1-bromo-4-(3-chloropropoxy)benzene (B1337964) (para product). The ratio of these isomers is influenced by steric hindrance from the chloropropoxy chain, which may favor the formation of the para isomer.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org The activating nature of the ether group facilitates this reaction. wikipedia.org The nitration of this compound is predicted to produce ortho- and para-nitro isomers. In related substituted ethers, the regioselectivity is well-established. For instance, the nitration of substituted anisoles and other phenol ethers shows a strong preference for substitution at the ortho and para positions. ias.ac.in The steric bulk of the 3-chloropropoxy group can influence the ortho/para ratio, potentially favoring the less sterically hindered para-product, 1-(3-chloropropoxy)-4-nitrobenzene.

Table 1: Predicted Products of Electrophilic Aromatic Substitution This table is based on established principles of electrophilic aromatic substitution.

Reaction Reagents Expected Major Products
Bromination Br₂, FeBr₃ 1-Bromo-4-(3-chloropropoxy)benzene (para); 1-Bromo-2-(3-chloropropoxy)benzene (ortho)
Nitration HNO₃, H₂SO₄ 1-(3-Chloropropoxy)-4-nitrobenzene (para); 1-(3-Chloropropoxy)-2-nitrobenzene (ortho)

Friedel-Crafts Reactions

The Friedel-Crafts reactions are fundamental C-C bond-forming processes in organic chemistry, involving the alkylation or acylation of an aromatic ring. libretexts.orgmasterorganicchemistry.com These reactions require a strong Lewis acid catalyst, such as AlCl₃. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the benzene ring using an acyl halide or anhydride. libretexts.org The reaction of this compound with an acyl chloride like ethanoyl chloride would be expected to yield ortho- and para-acylated products, such as 1-(4-(3-chloropropoxy)phenyl)ethan-1-one. In a related example, 4-(3-chloropropoxy)benzoic acid has been used as the acylating agent in the synthesis of the drug dronedarone, reacting with a complex benzofuran (B130515) derivative in the presence of Eaton's reagent (P₂O₅/MeSO₃H). researchgate.net

Intramolecular Friedel-Crafts Reaction: The 3-chloropropyl side chain of this compound provides the opportunity for intramolecular reactions. Under Friedel-Crafts conditions, the alkyl chain can act as the electrophile, leading to cyclization. For example, treatment with a Lewis acid could promote the formation of a carbocation on the propyl chain, which is then attacked by the activated benzene ring to form a new ring. This pathway is particularly effective for forming five- and six-membered rings. masterorganicchemistry.com The cyclization of this compound would lead to the formation of chromane (B1220400). A related intramolecular acylation can produce chromanone derivatives.

Table 2: Representative Friedel-Crafts Reactions

Reaction Type Substrate(s) Catalyst Product Type Ref.
Intermolecular Acylation 2-(-2-butyl-1-benzofuran-5-yl)-1H-isoindole-1,3(2H)-dione + 4-(3-chloropropoxy)benzoic acid Eaton's Reagent Aryl Ketone researchgate.net
Intramolecular Alkylation 4-phenyl-1-butanol Phosphoric Acid Tetralin (6-membered ring) masterorganicchemistry.com
Intramolecular Alkylation This compound (Predicted) AlCl₃ Chromane (6-membered ring) masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can serve as substrates in these transformations, typically after conversion to an organometallic reagent or an aryl halide.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.org This reaction is widely used to synthesize biaryl compounds. wisc.edu For this compound to participate as the aromatic core, it would first need to be halogenated (e.g., to 1-bromo-4-(3-chloropropoxy)benzene) to act as the electrophile, or converted into a boronic acid (e.g., (4-(3-chloropropoxy)phenyl)boronic acid) to act as the nucleophile. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent mixture. nih.govmdpi.com The reaction is valued for its high functional group tolerance and generally mild conditions. researchgate.net

Table 3: General Conditions for Suzuki-Miyaura Coupling This table represents typical conditions for the reaction.

Component Example Reagents
Aryl Halide 1-Bromo-4-(3-chloropropoxy)benzene
Boronic Acid Phenylboronic acid
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane/H₂O, DMF

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org A halogenated derivative of this compound, such as 1-iodo-4-(3-chloropropoxy)benzene, would be a suitable substrate to react with various alkenes (e.g., styrene (B11656) or acrylates). The reaction is typically catalyzed by Pd(OAc)₂ with a phosphine (B1218219) ligand like P(o-tol)₃ and a base such as triethylamine (B128534) (TEA). commonorganicchemistry.com

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is unique in its use of a dual catalytic system, typically a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) with an amine base like triethylamine. organic-chemistry.orgnumberanalytics.com A substrate like 1-bromo-4-(3-chloropropoxy)benzene could be coupled with a terminal alkyne such as phenylacetylene (B144264) to generate an arylalkyne derivative.

Palladium-Catalyzed Arylation Reactions

Beyond the named cross-coupling reactions, palladium catalysis enables direct C-H arylation, a step-economical method for forming C-C bonds without pre-functionalization of the substrate. rsc.org While specific examples involving this compound are not prominent in the literature, the principles of C-H activation could be applied. This could involve the palladium-catalyzed reaction of this compound with an aryl halide, where the catalyst activates a C-H bond on the phenoxy ring (likely at the ortho position due to directing effects) for coupling. scienceopen.com Alternatively, C(sp³)-H bonds on the propyl chain could potentially be targeted for arylation under specific catalytic conditions, although this remains a challenging transformation. nih.gov

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, with its reactive alkyl chloride chain and phenoxy group, makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization.

Chromane Synthesis: One of the most direct cyclization pathways is an intramolecular Williamson ether synthesis, where the phenoxide (generated by deprotonation of the corresponding phenol) displaces the chloride on the propyl chain. More relevant to this compound itself is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid like AlCl₃, the chloropropyl chain can cyclize onto the activated aromatic ring to form the six-membered tetrahydropyran (B127337) ring of the chromane skeleton. masterorganicchemistry.com

Benzoxazine Synthesis: Benzoxazines are six-membered heterocyclic compounds containing both oxygen and nitrogen. ikm.org.my While not formed by a simple intramolecular cyclization of this compound alone, the core structure is related. The synthesis of benzoxazines typically involves the condensation of a phenol, a primary amine, and formaldehyde. google.comnih.gov The (3-chloropropoxy)phenyl moiety could be incorporated into such a synthesis by starting with 4-(3-chloropropoxy)phenol. Furthermore, related structures like 4H-1,2-benzoxazines can be synthesized via the intramolecular cyclization of precursors like methyl 3-aryl-2-nitropropionates, highlighting the diverse routes to oxygen- and nitrogen-containing heterocycles from functionalized aromatic compounds. nih.gov

Table 4: Heterocyclic Systems Derived from this compound Precursors

Precursor Type Reaction Type Heterocyclic Product Ref.
This compound Intramolecular Friedel-Crafts Alkylation Chromane masterorganicchemistry.com
4-(3-Chloropropoxy)phenol, Amine, Formaldehyde Mannich-like Condensation 1,3-Benzoxazine derivative google.com
Methyl 3-aryl-2-nitropropionate Brønsted Acid-Catalyzed Cyclization 4H-1,2-Benzoxazine nih.gov

Intramolecular Cyclization Pathways

The presence of the aromatic ring and the reactive alkyl chloride group within the same molecule allows for intramolecular cyclization reactions, primarily through electrophilic attack on the benzene ring. These reactions are synthetically valuable for constructing chromane and other related oxygen-containing heterocyclic systems.

A prominent pathway for the intramolecular cyclization of this compound is the Friedel-Crafts alkylation. masterorganicchemistry.com In this reaction, the carbon-chlorine bond is polarized or fully cleaved with the assistance of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate an electrophilic carbocation or a highly polarized complex. masterorganicchemistry.comcymitquimica.com This electrophile is positioned to attack the electron-rich benzene ring.

The electrophilic attack can occur at the ortho or para positions relative to the propoxy group. Due to steric hindrance and the directing effect of the alkoxy group, cyclization typically favors the ortho position, leading to the formation of a six-membered ring. This process results in the synthesis of chromane (3,4-dihydro-2H-1-benzopyran). The reaction is influenced by factors such as the choice of catalyst, solvent, and temperature, which can affect the yield and selectivity of the cyclization product. cymitquimica.com While Friedel-Crafts alkylations are common, alternative acid catalysts like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can also be employed to facilitate such cyclizations. masterorganicchemistry.com

Reaction Type Catalyst/Reagent Product Description
Intramolecular Friedel-Crafts AlkylationAluminum Chloride (AlCl₃)ChromaneThe Lewis acid promotes the formation of an electrophile from the chloropropyl chain, which then attacks the ortho position of the benzene ring to form a six-membered heterocyclic ring. masterorganicchemistry.comcymitquimica.com
Acid-Catalyzed CyclizationPolyphosphoric Acid (PPA)ChromanePPA serves as both a catalyst and a dehydrating agent, facilitating the ring closure to form the chromane skeleton. masterorganicchemistry.com

This table illustrates common conditions for the intramolecular cyclization of this compound to form chromane.

Synthesis of Fused Ring Systems and Spirocompounds

The this compound moiety can serve as a foundational building block for the synthesis of more complex molecular architectures, including fused ring systems and spirocompounds. These syntheses often involve multi-step sequences where the chloropropyl chain is first modified or used to connect to another cyclic precursor before a final ring-closing event.

Fused Ring Systems: Fused ring systems involve two or more rings that share two atoms and a bond. Starting from this compound, one can envision synthetic routes where the terminal chlorine is first displaced by a nucleophile that is part of another ring system or can be transformed into one. For instance, substitution of the chloride with a cyanide group, followed by reduction and subsequent cyclization reactions, can lead to the formation of fused nitrogen-containing heterocycles. researchgate.net

General strategies for creating fused rings, such as the Skraup synthesis of quinolines or the Bischler-Napieralski synthesis of isoquinolines, can be adapted. uomustansiriyah.edu.iq These methods typically involve the cyclization of a substituted aniline (B41778) or phenethylamine (B48288) derivative, respectively. This compound can be chemically modified to generate such precursors, which then undergo acid-catalyzed cyclization and dehydration/aromatization to yield the desired fused aromatic system. uomustansiriyah.edu.iq

Spirocompounds: Spirocompounds are characterized by two rings connected through a single common atom. wikipedia.org The synthesis of spirocycles from this compound requires creating a quaternary spiro-center. This can be achieved by using the chloropropyl chain as a dialkylating agent for a highly activated carbon atom in another cyclic molecule. wikipedia.org For example, a cyclic ketone or a β-dicarbonyl compound could be deprotonated to form a nucleophilic enolate, which then participates in a tandem or sequential alkylation with a derivative of this compound where a second electrophilic site has been introduced.

More advanced strategies, such as tandem reactions involving Michael additions followed by intramolecular alkylation, can also be employed to construct spiro-oxindoles and other medicinally relevant spirocyclic frameworks. rsc.orgbeilstein-journals.org A unique approach involves the intramolecular cyclization of Ugi reaction adducts, derived from precursors containing the chloropropyl moiety, to generate spiro-β-lactam-pyrroloquinoline scaffolds. researchgate.net

Radical Reactions and Reductive Transformations

Beyond ionic pathways, the carbon-chlorine bond in this compound is susceptible to transformations involving radical intermediates, particularly through homolytic cleavage and reductive processes.

Homolytic Cleavage of the Carbon-Chlorine Bond

Homolytic cleavage, or homolysis, of the carbon-chlorine bond involves the symmetrical breaking of the bond, where each atom retains one of the bonding electrons. unacademy.com This process generates a carbon-centered radical (the 3-phenoxypropyl radical) and a chlorine radical. The energy required to initiate this cleavage can be supplied by heat or ultraviolet (UV) light. libretexts.orgaakash.ac.in

Cl-CH₂CH₂CH₂-O-Ph → •CH₂CH₂CH₂-O-Ph + Cl•

The C-Cl bond is weaker than C-H or C-C bonds, making it a preferential site for homolysis under appropriate conditions. The formation of these radical species is the initiation step for various radical chain reactions, such as radical polymerization or addition to alkenes. unacademy.com The stability of the resulting carbon radical influences the ease of cleavage. In this case, it is a primary alkyl radical, which is relatively reactive and will readily participate in subsequent propagation steps. The presence of radical initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides, can facilitate homolysis at lower temperatures. aakash.ac.inuchicago.edu

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. epa.gov This transformation is crucial for the removal of halogenated organic compounds from the environment and is a useful synthetic tool for de-functionalization.

For this compound, reductive dehalogenation converts it to propoxybenzene. This can be achieved using various methodologies:

Tin-Based Reagents: A classic and highly effective method for reductive dehalogenation involves the use of organotin hydrides, most commonly tri-n-butyltin hydride (n-Bu₃SnH), in a radical chain reaction. uchicago.edulibretexts.org The reaction is typically initiated with AIBN. The tri-n-butyltin radical (n-Bu₃Sn•) abstracts the chlorine atom from this compound to form the 3-phenoxypropyl radical. This radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the dehalogenated product (propoxybenzene) and regenerating the tin radical to continue the chain. libretexts.org

Biological/Microbial Dehalogenation: Certain anaerobic microorganisms are capable of carrying out reductive dehalogenation on chlorinated aromatic compounds. epa.govnih.gov While much of the research focuses on aryl chlorides, similar enzymatic machinery can act on alkyl halides. In these biological pathways, the chlorinated compound acts as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom derived from water or other proton donors in the cellular environment. epa.govnih.gov

Methodology Reagents/Conditions Mechanism Product
Tin Hydride Reductionn-Bu₃SnH, AIBN (initiator), Benzene (solvent), Heat (80-110 °C)Free radical chain reactionPropoxybenzene
Microbial ReductionAnaerobic bacteria (e.g., from soil or aquifers)Enzymatic reductive dechlorinationPropoxybenzene

This table summarizes key methodologies for the reductive dehalogenation of this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (3-Chloropropoxy)benzene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons, multi-dimensional NMR techniques are essential for unambiguous structural assignment. ku.eduuobasrah.edu.iq For this compound, techniques such as COSY, HSQC, and HMBC are employed to confirm the connectivity of the atoms. youtube.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propoxy chain. The aromatic protons typically appear in the δ 6.8–7.5 ppm range. The protons on the carbon adjacent to the oxygen (O-CH₂) are expected to be the most deshielded of the chain, followed by the protons on the carbon bearing the chlorine (CH₂-Cl), and finally the central methylene (B1212753) group (CH₂).

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the oxygen-linked carbon (C-O) being the most downfield in the aromatic region (around 150–160 ppm), and the aliphatic carbons. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene groups in the propoxy chain (e.g., between the protons of O-CH₂ and -CH₂-CH₂Cl, and between the protons of -CH₂-CH₂Cl and CH₂-Cl). It would also show correlations between adjacent protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). uvic.ca It allows for the definitive assignment of each proton signal to its attached carbon. For example, the proton signal for the O-CH₂ group will show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

A correlation from the O-CH₂ protons to the aromatic carbon C1 (the carbon directly bonded to the ether oxygen), confirming the ether linkage.

Correlations between the protons of one methylene group and the carbons of the adjacent methylene groups, confirming the structure of the propoxy chain.

Correlations from the aromatic protons to their neighboring carbons within the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Protons to Carbons)
C1'Ar-C-O-~158-160H2', H6', H1"
C2'/C6'Ar-C-H~6.8-7.0~114-116C1', C3'/C5', C4'
C3'/C5'Ar-C-H~7.2-7.4~129-130C1', C2'/C6', C4'
C4'Ar-C-H~6.9-7.1~120-122C2'/C6', C3'/C5'
C1" (O-CH₂)Aliphatic~4.1~66-68C1', C2"
C2" (-CH₂-)Aliphatic~2.2~31-33C1", C3"
C3" (CH₂-Cl)Aliphatic~3.7~41-43C2"

Conformational Analysis of the Propoxy Chain using Variable Temperature NMR

The flexible three-carbon propoxy chain of this compound can adopt various conformations due to rotation around its C-C and C-O single bonds. At room temperature, the rate of this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the methylene protons.

Variable Temperature (VT) NMR spectroscopy is a powerful method for studying such dynamic processes. unibas.it By lowering the temperature, the rate of conformational interconversion can be slowed down. If the temperature is lowered sufficiently to a point where the interconversion becomes slow on the NMR timescale, the signals for the individual, distinct conformers may be observed. This can lead to the broadening and eventual splitting of the methylene proton signals into more complex patterns as the molecule freezes into its lowest energy conformation(s). unibas.it Analysis of the NMR spectra at different temperatures can provide thermodynamic data, such as the free energy of activation (ΔG‡) for bond rotation, and information about the relative populations of different stable conformers. unibas.it For the propoxy chain, this analysis would reveal the preferred dihedral angles and the energetic barriers between different staggered conformations (gauche and anti).

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. acanthusresearch.com Unlike many other analytical techniques, the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal, allowing for direct quantification without the need for compound-specific response factors. acanthusresearch.comemerypharma.com

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (that has non-overlapping peaks) in a deuterated solvent. emerypharma.com By comparing the integrals of specific, well-resolved signals from this compound (e.g., the O-CH₂ triplet) with the integral of a known signal from the standard, the absolute purity of the analyte can be calculated using a specific formula. emerypharma.com

Furthermore, qNMR is an excellent tool for in-situ reaction monitoring. rptu.de For reactions involving this compound, such as its synthesis via Williamson ether synthesis or its use in nucleophilic substitution reactions, ¹H NMR spectra can be acquired at various time points. By integrating the signals corresponding to the starting material and the product(s), the reaction progress, conversion rates, and the formation of any intermediates or byproducts can be accurately tracked over time. eurl-pesticides.eu This provides valuable kinetic data and insights into the reaction mechanism. rptu.de

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within a molecule. elsevier.com These two techniques are often complementary; a molecular vibration that is strong in the IR spectrum is often weak in the Raman spectrum, and vice versa. spectroscopyonline.com

Characteristic Absorption Band Assignments for Functional Groups

The FT-IR and Raman spectra of this compound are characterized by vibrations corresponding to its constituent parts: the substituted benzene ring, the ether linkage, the alkyl chain, and the carbon-chlorine bond. uobasrah.edu.iq

Aromatic Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. vscht.cz

C=C stretching: The characteristic stretching of the carbon-carbon double bonds in the benzene ring results in two or more sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.pubspecac.com

C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ region are indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected around 730-770 cm⁻¹ and 690-710 cm⁻¹.

Ether Linkage Vibrations:

C-O-C stretching: The most characteristic vibration for the ether group is the asymmetric C-O-C stretch, which gives rise to a strong, prominent band in the FT-IR spectrum, typically between 1200 cm⁻¹ and 1260 cm⁻¹ for aryl-alkyl ethers. A symmetric stretching band may also be observed.

Alkyl Chain Vibrations:

C-H stretching: The sp³ C-H stretching vibrations of the propoxy chain appear below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range. pressbooks.pub

C-H bending: Methylene (CH₂) scissoring and rocking vibrations occur in the 1440-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Carbon-Chlorine Vibration:

C-Cl stretching: The C-Cl stretching vibration gives a moderate to strong band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. This band can be intense in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C-H StretchAromatic (sp² C-H)3030 - 3100MediumStrong
C-H StretchAliphatic (sp³ C-H)2850 - 2960Medium-StrongStrong
C=C StretchAromatic Ring1450 - 1600Medium-StrongMedium-Strong
Asymmetric C-O-C StretchAryl-Alkyl Ether1200 - 1260StrongWeak
C-H Out-of-Plane BendMonosubstituted Benzene690 - 770StrongWeak
C-Cl StretchAlkyl Halide600 - 800Medium-StrongStrong

Investigation of Intermolecular Interactions via Vibrational Modes

In the condensed phase (liquid or solid), molecules of this compound are subject to intermolecular interactions, such as van der Waals forces and potential π-π stacking between the benzene rings. These interactions can influence the vibrational modes of the molecule. acenet.edu

By comparing the gas-phase spectrum with the liquid or solid-state spectra, or by studying the spectra in different solvents, shifts in the positions and changes in the shapes of vibrational bands can be observed. acenet.edu For instance, the formation of weak intermolecular hydrogen bonds or other dipole-dipole interactions could cause a broadening and shifting of the C-O-C or aromatic C-H stretching bands. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to intermolecular vibrations, such as the collective motions of molecules within a crystal lattice. unige.ch Analyzing these modes can provide valuable information about the packing and strength of intermolecular forces in the solid state. unige.ch

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds. It provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into molecular structure through the analysis of fragmentation patterns.

HRMS determines the mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₉H₁₁ClO. nih.govontosight.ai The exact mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O), is a distinct value that serves as a primary identifier in analysis.

The monoisotopic mass of this compound has been computed to be 170.0498427 Da. nih.gov This value is fundamental for its identification in complex mixtures, such as environmental samples or reaction products, where it can be selectively detected and quantified.

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₉H₁₁ClO nih.gov
Monoisotopic Mass 170.0498427 Da nih.gov

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can fragment into smaller, charged species. The pattern of these fragments is predictable and serves as a molecular fingerprint, providing definitive structural confirmation. The fragmentation of this compound is governed by the chemical properties of its aryl ether and alkyl halide functional groups. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a common point of cleavage. miamioh.edu For this compound, this can lead to the formation of a stable phenoxy radical and a chloropropoxy cation, or more commonly, the generation of a stable phenoxy cation [C₆H₅O]⁺ at a mass-to-charge ratio (m/z) of 93 following the loss of the chloropropyl radical.

Aromatic Ring Fragmentation: A highly characteristic fragment for phenyl-containing compounds is the phenyl cation [C₆H₅]⁺ at m/z 77, formed by cleavage of the C-O bond. docbrown.info The presence of this ion is a strong indicator of the benzene ring structure. docbrown.info

Alkyl Chain Fragmentation: The chloropropyl chain can undergo fragmentation. This includes the loss of a chlorine radical (M-35/37) or hydrogen chloride (M-36). Cleavage can also occur along the propyl chain, leading to the loss of neutral molecules like ethene.

Rearrangement Reactions: Processes like the McLafferty rearrangement can occur, although they are more common in compounds with longer alkyl chains and specific hydrogen arrangements.

The analysis of these daughter ions and their relative abundances allows for a comprehensive structural elucidation of the molecule. tutorchase.com

X-ray Crystallography of this compound Derivatives and Related Compounds

While this compound is a liquid at room temperature, X-ray crystallography studies of its solid derivatives provide invaluable information about molecular conformation, packing in the solid state, and the nature of intermolecular forces that would be relevant to the parent compound.

The crystal structures of derivatives reveal how the (3-chloropropoxy)phenyl moiety arranges itself in a crystalline lattice. The conformation is a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.

In the case of 1,4-Bisthis compound , the molecule possesses a center of inversion located at the centroid of the benzene ring. iucr.org It crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one-half of the molecule, confirming its centrosymmetric nature in the solid state. iucr.org

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (B13963133) adopts a triclinic lattice (space group P1) with two independent molecules in the asymmetric unit. The benzene rings of these two molecules are oriented at a significant dihedral angle of 88.50 (3)° to each other. vulcanchem.comresearchgate.net

Table 2: Crystallographic Data for this compound Derivatives

Compound Formula Crystal System Space Group Reference
1,4-Bisthis compound C₁₂H₁₆Cl₂O₂ Monoclinic P2₁/c iucr.org
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone C₁₁H₁₃ClO₃ Orthorhombic P2₁2₁2₁

C-H···π Interactions: In the crystal structure of 1,4-Bisthis compound, intermolecular C-H···π interactions are explicitly identified as a key stabilizing force. iucr.org These interactions occur between the hydrogen atoms of the chloropropoxy chain of one molecule and the π-system of the benzene ring of a neighboring molecule. Similar interactions are observed in the crystal lattices of other aromatic derivatives and play a significant role in their packing. researchgate.netrsc.org

Hydrogen Bonding: In derivatives with appropriate functional groups, hydrogen bonding is a primary structure-directing force. chemrxiv.org In methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, intramolecular N–H···O hydrogen bonds create stable six-membered rings. vulcanchem.comresearchgate.net Furthermore, intermolecular N–H···O hydrogen bonds link the molecules into chains along the crystallographic a-axis, demonstrating a hierarchical organization of interactions. researchgate.net Similarly, the structure of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is stabilized by intramolecular hydrogen bonds between the hydroxyl and carbonyl groups.

Other Interactions: In chloro-substituted compounds, interactions involving the chlorine atom can also contribute to crystal packing, alongside standard van der Waals forces. mdpi.com

Substituents on the benzene ring or modifications to the side chain profoundly influence the resulting crystal structure by altering molecular symmetry, shape, and the types of possible intermolecular interactions. rsc.orgrsc.orgmdpi.com

The introduction of functional groups capable of strong hydrogen bonding, such as hydroxyl or amino groups, typically leads to highly directional and predictable packing motifs. iosrjournals.org For example, the crystal structure of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate is dominated by a network of N-H···O hydrogen bonds, which dictate the formation of molecular chains. vulcanchem.comresearchgate.net This contrasts with the structure of 1,4-Bisthis compound, which lacks strong hydrogen bond donors and whose packing is therefore more reliant on weaker C-H···π and van der Waals interactions. iucr.org

The steric bulk of substituents also plays a critical role. rsc.org Larger groups can prevent close packing or force specific molecular orientations to minimize steric repulsion, leading to less dense crystal structures or different polymorphic forms. The interplay between the electronic effects of substituents and their steric demands ultimately determines the final, most thermodynamically stable crystal lattice. chemrxiv.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecular geometry.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost.

A typical DFT study on (3-Chloropropoxy)benzene would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This process finds the lowest energy arrangement of atoms, providing key information such as bond lengths, bond angles, and dihedral angles. Once the optimized geometry is found, various molecular properties can be calculated, including:

Dipole Moment: Indicates the polarity of the molecule.

Molecular Electrostatic Potential (MEP): Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Vibrational Frequencies: Predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and represents the type of data that would be generated from a DFT calculation. Actual values are not available in the literature.

PropertyCalculated Value (Example)
Total Energy-X Hartrees
Dipole MomentY Debye
C-O Bond Length1.37 Å
C-Cl Bond Length1.80 Å
O-C-C-C Dihedral AngleZ Degrees

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a better electron-donating ability (more nucleophilic).

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level indicates a better electron-accepting ability (more electrophilic).

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring, while the LUMO might be associated with the antibonding orbitals of the C-Cl bond or the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only.

OrbitalEnergy (eV)Description
HOMO-8.5 eVLocalized on the π-system of the benzene ring
LUMO-0.5 eVLocalized on the σ* orbital of the C-Cl bond
HOMO-LUMO Gap8.0 eVIndicates high kinetic stability

Conformational Analysis and Potential Energy Surfaces

The flexibility of the chloropropoxy side chain means that this compound can exist in multiple conformations, or spatial arrangements of atoms.

To identify the most stable conformers, a computational technique called a torsional scan (or potential energy surface scan) would be performed. This involves systematically rotating one or more dihedral angles (the angles that define the rotation around a bond) and calculating the energy at each step. For the chloropropoxy chain, key dihedral angles would include C(aromatic)-O-C1-C2 and O-C1-C2-C3. The results of the scan would reveal energy minima, corresponding to stable conformers (e.g., anti, gauche), and energy maxima, corresponding to transition states between conformers.

The relative stability of different conformers is governed by a balance of electronic and steric effects. In this compound, there are no classic hydrogen bond donors, so intramolecular hydrogen bonding is not a factor. However, steric hindrance between the bulky chlorine atom, the benzene ring, and the hydrogen atoms on the propyl chain would play a significant role. The most stable conformers would be those that minimize these unfavorable steric interactions, likely adopting an extended, staggered arrangement.

Reaction Mechanism Modeling

Computational chemistry is invaluable for modeling reaction mechanisms, allowing for the study of transition states and intermediates that are often too transient to be observed experimentally. For this compound, a key reaction would be nucleophilic substitution at the carbon atom bonded to the chlorine.

A computational study could model the reaction pathway of this compound with a nucleophile (e.g., hydroxide (B78521), cyanide). By calculating the energies of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This provides insight into the reaction rate and mechanism (e.g., SN1 vs. SN2). Such models would confirm that the reaction proceeds via an SN2 pathway, typical for primary alkyl halides.

Transition State Characterization and Activation Energy Calculations

A critical point on the reaction coordinate is the transition state, which is the highest energy structure along the lowest energy path between reactants and products. Characterizing the transition state is fundamental to understanding the kinetics of a reaction. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the geometry and energy of the transition state and the reactants are calculated, the activation energy (Ea) can be determined as the difference between their energies. This value is a theoretical prediction of the energy barrier that must be overcome for the reaction to occur. For this compound, calculating the activation energy for reactions such as ether cleavage or nucleophilic substitution would provide valuable insights into its reactivity under different conditions.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. This is typically done by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts are then obtained by referencing these calculated shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the chemical shift for each unique hydrogen and carbon atom in the molecule. These predicted values could then be compared to experimental spectra to confirm the structure or to help assign the peaks in a complex spectrum.

Theoretical Vibrational Spectra Calculation

Theoretical calculations can also predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. The intensities of the IR peaks are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

A theoretical vibrational spectrum for this compound would provide a predicted pattern of absorption bands. This can be invaluable for interpreting an experimental IR or Raman spectrum, allowing for the assignment of specific peaks to particular vibrational modes of the molecule, such as C-H stretches, C-O-C ether stretches, or the C-Cl stretch.

Applications in Advanced Organic Synthesis and Material Science

(3-Chloropropoxy)benzene as a Key Building Block in Complex Molecule Synthesis

The dual reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of intricate molecular frameworks. The terminal chlorine atom on the propoxy chain serves as a reactive site for nucleophilic substitution, while the phenoxy group can act as a stable structural element or a precursor for further functionalization.

Precursor for Advanced Polymer Synthesis (e.g., PEEKs, functional polymers)

While direct literature evidence for the use of this compound in the synthesis of Poly(etheretherketone) (PEEK) is scarce, its structure suggests a potential role as a comonomer or a chain-modifying agent. PEEK is typically synthesized via nucleophilic aromatic substitution, involving the reaction of a bisphenol with a dihalobenzophenone. researchgate.netgoogle.com

In the realm of functional polymers, this compound could be utilized to introduce phenoxypropyl side chains onto a polymer backbone. This can be achieved by reacting the polymer's functional groups (e.g., hydroxyl or amino groups) with this compound. Such modifications can alter the polymer's physical and chemical properties, such as solubility, thermal stability, and refractive index. The general principle of polymer functionalization is a widely employed strategy to tailor material properties for specific applications. mdpi.com

Table 1: Potential Role of this compound in Polymer Synthesis

Polymer Type Potential Role of this compound Resulting Functional Group Potential Impact on Polymer Properties
Poly(etheretherketone) (PEEK) Comonomer or end-capping agent Phenoxypropoxy linkage Modification of flexibility and processability

Intermediate in the Synthesis of Pigments and Dyes (e.g., diketopyrrolopyrrole derivatives)

Diketopyrrolopyrrole (DPP) pigments and dyes are a class of high-performance organic colorants with excellent light and heat stability. mdpi.comnih.gov The synthesis of DPP derivatives often involves the introduction of various substituents to tune their optical and electronic properties. researchgate.net Halogenoalkoxybenzenes are known to be useful intermediates in the synthesis of DPP derivatives. nih.gov

This compound could be used to introduce a phenoxypropoxy group onto the DPP core, either at the nitrogen atoms of the pyrrole (B145914) rings or on the flanking phenyl groups. This would be achieved through a nucleophilic substitution reaction where a deprotonated DPP derivative displaces the chloride from this compound. The introduction of this flexible ether linkage could influence the solubility and solid-state packing of the DPP molecules, thereby affecting their color and fluorescence properties.

Scaffold for Ligand and Catalyst Development

The development of novel ligands and catalysts is crucial for advancing chemical synthesis. The structure of this compound allows for its use as a scaffold to build more complex ligand architectures. The terminal chloro group can be readily displaced by various nucleophiles, such as amines, phosphines, or thiols, to introduce coordinating atoms. The phenoxy group can also be modified, for instance, through electrophilic aromatic substitution, to further tune the ligand's steric and electronic properties. While specific examples involving this compound are not prominent in the literature, the principles of ligand synthesis often rely on such versatile building blocks. researchgate.net

Role in the Synthesis of Speciality Chemicals and Agro-chemicals

The incorporation of ether linkages is a common strategy in the design of specialty chemicals and agrochemicals to enhance their biological activity and modify their physical properties. nih.govacs.org The phenoxypropyl moiety derived from this compound can be introduced into various molecular skeletons to create new derivatives with potentially useful properties. For instance, in the field of agrochemicals, the introduction of a phenoxypropoxy group could influence the compound's lipophilicity, which is a key factor in its uptake and transport within a plant or insect.

Preparation of Functionalized Materials

The reactivity of the chloropropyl group in this compound makes it a suitable candidate for the preparation of functionalized materials through grafting or surface modification. For example, it could be used to modify the surface of silica (B1680970) or other metal oxides to create stationary phases for chromatography or to alter the surface properties of materials for improved compatibility in composites.

Environmental Fate and Degradation Studies Academic Focus

Photolytic Degradation Mechanisms

The absorption of ultraviolet (UV) radiation can induce photochemical reactions, leading to the transformation of organic compounds. For (3-Chloropropoxy)benzene, the phenyl ether portion of the molecule is the primary chromophore that absorbs environmental UV light.

The benzene (B151609) ring in this compound is expected to absorb UV radiation, which can lead to the formation of excited states and free radicals. The absorbed energy can promote the cleavage of the weakest bonds within the molecule. The ether bond (C-O) in phenyl ethers is more susceptible to cleavage under UV irradiation than the ester bond in polyesters. This can initiate a cascade of degradation reactions. While the benzene ring itself is relatively stable, its excitation by UV light can make it more reactive towards other environmental species.

Direct photolytic degradation of aromatic ethers can proceed via cleavage of the ether linkage. In the case of this compound, this could theoretically lead to the formation of a phenoxy radical and a 3-chloropropyl radical. These highly reactive radical intermediates would then undergo further reactions with other molecules or radicals in the environment.

Another potential pathway involves reactions on the aromatic ring. UV irradiation can facilitate the reaction of the benzene ring with photochemically generated reactive species like hydroxyl radicals. This can lead to the formation of hydroxylated byproducts. Studies on related compounds like polybrominated diphenyl ethers (PBDEs) have shown that photodegradation can involve hydroxylation and C-O bond breaking reactions nih.gov.

Due to the lack of specific studies on this compound, a definitive list of its photodegradation products cannot be provided. However, based on analogous compounds, potential products could include phenol (B47542), 3-chloropropanol, and various hydroxylated and ring-opened species.

Hydrolytic Stability and Pathways

Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. For this compound, the primary site of hydrolytic attack is the carbon-chlorine bond in the chloropropyl group.

The hydrolysis of primary chloroalkanes, such as the 3-chloropropyl group in this compound, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Rate = ka[H+][Substrate] + kn[H2O][Substrate] + kb[OH-][Substrate]

Where ka, kn, and kb are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. For primary chloroalkanes, the base-catalyzed term is often dominant.

Table 1: Predicted Hydrolysis Characteristics of this compound

Parameter Predicted Characteristic Rationale
Reaction Mechanism SN2 Primary chloroalkane structure.
Rate Determining Step Bimolecular attack of nucleophile Characteristic of SN2 reactions.
Effect of pH Rate increases with increasing pH Hydroxide is a stronger nucleophile than water.

| Relative Rate | Slower than corresponding bromo- and iodo- compounds | Based on C-X bond strength. |

The primary product of the hydrolysis of this compound is expected to be 3-phenoxypropan-1-ol. In this reaction, the chlorine atom is replaced by a hydroxyl group.

Reaction: C6H5O(CH2)3Cl + H2O → C6H5O(CH2)3OH + HCl

Under strongly basic conditions, a competing elimination reaction (E2) could potentially occur, leading to the formation of (3-propenoxy)benzene, although for primary chloroalkanes, substitution is generally the major pathway.

Oxidative Degradation Pathways

In the environment, oxidative degradation is primarily mediated by highly reactive species, with the hydroxyl radical (•OH) being one of the most important. These radicals can be generated photochemically in the atmosphere and in sunlit surface waters.

The oxidative degradation of this compound is likely to be initiated by the attack of hydroxyl radicals. The aromatic ring is an electron-rich site and is therefore susceptible to electrophilic attack by •OH radicals. This would lead to the formation of hydroxylated intermediates. Studies on the oxidation of anisole (B1667542) (methoxybenzene), a structural analog, have shown that aromatic hydroxylation is a preferred oxidation route nih.gov. This suggests that the formation of chloropropyl-methoxyphenols could be a significant pathway.

Further oxidation of these intermediates can lead to ring cleavage and the formation of smaller, more polar and biodegradable compounds. The aliphatic chloropropyl chain is also susceptible to hydrogen abstraction by hydroxyl radicals, although this is generally a slower process than addition to the aromatic ring.

The presence of the ether oxygen can also influence the degradation pathway. Thermal decomposition studies of anisole have shown that cleavage of the O-CH3 bond to form a phenoxy radical is a primary step mq.edu.au. A similar cleavage of the O-propyl bond in this compound could occur under certain oxidative conditions.

Table 2: Potential Oxidative Degradation Products of this compound

Product Type Potential Formation Pathway
Hydroxylated this compound •OH addition to the aromatic ring.
Phenol and 3-chloropropanol derivatives Cleavage of the ether linkage.

Reaction with Environmental Oxidants (e.g., Hydroxyl Radicals, Ozone)

Reaction with Hydroxyl Radicals (•OH):

The gas-phase reaction with hydroxyl radicals is anticipated to be the principal degradation pathway for this compound in the troposphere. The reaction can proceed through two primary mechanisms: •OH addition to the aromatic ring and H-atom abstraction from the chloropropoxy side chain.

•OH Addition to the Aromatic Ring: This is a major reaction pathway for many aromatic compounds. nih.gov The hydroxyl radical adds to the benzene ring to form a hydroxycyclohexadienyl radical intermediate. This intermediate can then react further, typically with molecular oxygen (O₂), leading to the formation of phenolic compounds or ring-opened products. nih.govcopernicus.org In the case of this compound, this would result in the formation of various (3-chloropropoxy)phenol isomers.

H-atom Abstraction: Hydroxyl radicals can abstract a hydrogen atom from the alkyl side chain. The reactivity of the C-H bonds in the propoxy group is influenced by the adjacent oxygen and chlorine atoms. Abstraction of a hydrogen atom leads to the formation of a carbon-centered radical, which will subsequently react with O₂ to form a peroxy radical (RO₂•). This initiates a cascade of reactions that can lead to the formation of aldehydes, ketones, and other oxygenated products.

Reaction with Ozone (O₃):

The reaction of ozone with aromatic compounds is generally much slower than the reaction with hydroxyl radicals. researchgate.net For benzene, ozonolysis leads to the cleavage of the aromatic ring and the formation of products such as glyoxal (B1671930) and formic acid. stackexchange.comyoutube.comvedantu.com This reaction proceeds through the formation of a primary ozonide (a trioxolane), which then rearranges to a more stable secondary ozonide. Subsequent cleavage of the ozonide yields the final oxidation products. youtube.comyoutube.com It is expected that this compound would undergo a similar ring-opening reaction with ozone, although the specific products may be influenced by the presence of the chloropropoxy group.

Characterization of Oxidation Products

Due to the absence of specific experimental data on the oxidation of this compound, the characterization of its oxidation products is based on the predicted reaction pathways with hydroxyl radicals and ozone, drawing parallels with the degradation of similar aromatic compounds.

Products from Reaction with Hydroxyl Radicals:

The reaction of this compound with hydroxyl radicals is expected to yield a complex mixture of products arising from both ring addition and side-chain abstraction pathways.

Phenolic Products: The addition of an •OH radical to the aromatic ring, followed by subsequent reactions, would lead to the formation of isomeric (3-chloropropoxy)phenols. The position of the hydroxyl group on the ring (ortho, meta, para) will influence the subsequent environmental fate of these products.

Ring-Cleavage Products: More extensive oxidation can lead to the opening of the aromatic ring. Based on studies of benzene and alkyl-substituted benzenes, these products are often dicarbonyls and other small, oxygenated molecules. nih.govescholarship.org For this compound, this could result in compounds such as muconaldehydes substituted with the chloropropoxy group.

Side-Chain Oxidation Products: Hydrogen abstraction from the chloropropoxy chain would lead to a variety of products. For example, abstraction at the carbon adjacent to the ether oxygen could lead to the formation of phenol and 3-chloropropanal. Abstraction at other positions could result in the formation of ketones or other chlorinated aldehydes.

Interactive Data Table: Predicted Oxidation Products of this compound with Hydroxyl Radicals

Precursor CompoundReaction PathwayPredicted Oxidation ProductChemical Formula
This compound•OH addition to ring2-(3-Chloropropoxy)phenolC₉H₁₁ClO₂
This compound•OH addition to ring3-(3-Chloropropoxy)phenolC₉H₁₁ClO₂
This compound•OH addition to ring4-(3-Chloropropoxy)phenolC₉H₁₁ClO₂
This compoundRing CleavageSubstituted MuconaldehydesVariable
This compoundH-abstraction from side chainPhenolC₆H₆O
This compoundH-abstraction from side chain3-ChloropropanalC₃H₅ClO

Products from Reaction with Ozone:

The primary products from the ozonolysis of this compound are expected to be ring-cleavage products.

Glyoxal and Related Compounds: Similar to the ozonolysis of benzene which yields three moles of glyoxal, the cleavage of the aromatic ring of this compound is expected to produce glyoxal and potentially substituted glyoxals. stackexchange.comvedantu.comdoubtnut.com The presence of the electron-donating chloropropoxy group might influence the reaction rate and the distribution of products compared to unsubstituted benzene.

Interactive Data Table: Predicted Oxidation Products of this compound with Ozone

Precursor CompoundReaction PathwayPredicted Oxidation ProductChemical Formula
This compoundOzonolysis (Ring Cleavage)GlyoxalC₂H₂O₂
This compoundOzonolysis (Ring Cleavage)Formic AcidCH₂O₂
This compoundOzonolysis (Ring Cleavage)Substituted CarbonylsVariable

Future Directions and Emerging Research Opportunities

Development of Highly Selective and Efficient Synthetic Routes

The classical synthesis of (3-Chloropropoxy)benzene and its analogues typically relies on the Williamson ether synthesis, reacting a phenol (B47542) with a dihalogenated propane (B168953) derivative like 1-bromo-3-chloropropane (B140262) in the presence of a base. prepchem.comnih.gov While effective, future research is geared towards enhancing the efficiency, selectivity, and sustainability of these synthetic methods.

Phase-transfer catalysis represents a significant advancement, improving the reaction efficiency between the aqueous phase (containing the phenoxide) and the organic phase (containing the alkyl halide). This method can lead to higher yields, milder reaction conditions, and reduced waste.

Furthermore, the exploration of solid catalysts, such as zeolites, is a promising area. Zeolites could function as solid acid catalysts in Friedel-Crafts-type reactions, potentially enabling the direct reaction of phenol or anisole (B1667542) with a suitable 3-chloropropoxy-containing electrophile, offering a heterogeneous and reusable catalytic system. The key challenge in any alkylation of benzene (B151609) rings is to avoid polysubstitution and achieve high regioselectivity, issues that advanced catalytic systems aim to resolve.

A comparison of traditional and emerging synthetic strategies is outlined below:

Method Description Advantages Challenges
Williamson Ether Synthesis Reaction of a phenoxide with an alkyl halide (e.g., 1-bromo-3-chloropropane). prepchem.comnih.govWell-established, versatile.Stoichiometric base required, potential for side reactions.
Phase-Transfer Catalysis Utilizes a catalyst (e.g., quaternary ammonium (B1175870) salt) to facilitate reaction between immiscible phases. Increased reaction rates, milder conditions, improved yields.Catalyst separation and cost.
Zeolite Catalysis Employs solid acid catalysts for reactions like Friedel-Crafts alkylation. Heterogeneous, reusable catalyst, potentially greener.Lower activity compared to homogeneous catalysts, process optimization.
C-H Activation Direct coupling of a benzene C-H bond with 3-chloropropanol. Atom economical, reduces pre-functionalization steps.Requires development of highly selective and robust catalysts.

Exploration of Novel Reactivity Patterns and Green Transformations

Beyond its role as a simple linker, the reactivity of this compound is an area ripe for exploration. The molecule possesses two key reactive sites: the aromatic ring and the alkyl chloride. Future research will likely focus on leveraging this dual functionality to create complex molecular architectures through novel reaction cascades.

Green chemistry principles are increasingly influencing synthetic design. For this compound, this includes exploring transformations that minimize waste and energy consumption. A significant future direction is the development of catalytic C-H activation methods. Such a strategy could allow for the direct functionalization of the benzene ring, bypassing the need for traditional, often multi-step, electrophilic aromatic substitution reactions. This approach is highly atom-economical and aligns with the goals of sustainable chemistry.

Another green transformation involves using biomass-derived starting materials. For instance, sourcing phenol from lignin, a component of biomass, could provide a more sustainable route to this compound and its derivatives.

Integration with Advanced Machine Learning and AI in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and molecular design. mdpi.comyoutube.com While specific AI models for this compound are not yet prevalent, the general methodologies are directly applicable.

AI can be employed in several key areas:

Retrosynthetic Analysis: AI algorithms can predict novel and efficient synthetic routes to complex target molecules derived from this compound, potentially identifying pathways that a human chemist might overlook. mdpi.com

Reaction Optimization: Machine learning models can analyze vast datasets of reaction parameters (e.g., catalyst, solvent, temperature) to predict the optimal conditions for the synthesis and subsequent reactions of this compound, accelerating process development. mdpi.com

De Novo Molecular Design: Generative AI can design novel molecules incorporating the this compound scaffold with desired properties. nih.govsynthical.com By defining a target property profile (e.g., for a new pharmaceutical or material), the AI can generate synthesizable structures for further investigation. arxiv.org This approach allows for the rapid exploration of the vast "chemical space" around the core structure. youtube.com

Applications in Emerging Fields (e.g., Optoelectronics, Advanced Catalysis)

The structural attributes of this compound make it a promising candidate for applications in advanced materials and catalysis.

Optoelectronics: Halogenoalkoxybenzenes are known precursors for diketopyrrolopyrrole (DPP) derivatives, a class of high-performance organic pigments known for their strong fluorescence. nih.gov The this compound moiety can be used to introduce specific functionalities into these pigment structures, tuning their electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The reactive chloride allows for post-synthesis modification, enabling the covalent attachment of these chromophores to other molecules or surfaces.

Advanced Catalysis: The terminal chloride group provides a convenient handle for immobilizing molecules onto solid supports or incorporating them into larger catalytic frameworks. For example, the phenoxypropyl group could be attached to a ligand for a metal catalyst. This could be used to modify the catalyst's solubility, stability, or steric environment, thereby influencing its activity and selectivity in various chemical transformations. The ability to tether catalytic species is crucial for developing recyclable and heterogeneous catalyst systems, which are central to green and sustainable industrial chemistry.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (3-Chloropropoxy)benzene?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phenol derivatives with 3-chloropropyl halides (e.g., bromide or chloride) in polar aprotic solvents like dimethylformamide (DMF) or acetone, using a base such as potassium carbonate to deprotonate the phenolic hydroxyl group. For example, 1,4-bisthis compound was synthesized by refluxing p-dihydroxybenzene with 1-bromo-3-chloropropane in acetone, yielding 76% after recrystallization from chloroform . Key parameters include reaction time (e.g., 11 hours under reflux) and stoichiometric ratios to minimize byproducts.

Q. How can spectroscopic techniques validate the structure of this compound and its derivatives?

Structural confirmation relies on:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methylene groups in the propoxy chain (δ 3.7–4.1 ppm for OCH₂, δ 2.2 ppm for CH₂Cl), and coupling patterns .
  • IR Spectroscopy : Absorbances for C-O-C (1032 cm⁻¹), aromatic C-H (3085 cm⁻¹), and C-Cl (814 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-O bonds at ~1.36 Å) and intermolecular interactions like C-H···π stabilizing the crystal lattice .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Common methods include:

  • Liquid-liquid extraction : Using ethyl acetate to separate organic layers from aqueous phases after base washing .
  • Recrystallization : Chloroform or methanol as solvents to remove unreacted starting materials or halogenated byproducts .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients for complex mixtures, particularly when synthesizing derivatives with multiple substituents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine atom on the propoxy chain increases electrophilicity at the terminal carbon, favoring nucleophilic attack (e.g., in SN2 reactions). Steric hindrance from the benzene ring may slow kinetics, requiring catalysts like phase-transfer agents or elevated temperatures. Computational studies (DFT) can map charge distribution and transition states to predict reactivity .

Q. What methodologies address contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF vs. acetone) alter reaction rates and intermediates.
  • Base selection : Potassium carbonate vs. sodium hydride affects deprotonation efficiency and side reactions. Systematic optimization via Design of Experiments (DoE) and kinetic modeling (e.g., Arrhenius plots) can resolve these issues .

Q. How can computational tools predict novel applications of this compound in materials science or drug discovery?

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes for derivatives such as diketopyrrolopyrroles (DPPs), leveraging halogenated intermediates for fluorescent pigments .
  • Molecular docking : Screens for bioactivity by simulating interactions with enzymes (e.g., cytochrome P450) or receptors, guided by the compound’s lipophilic Cl and ether moieties .

Q. What advanced analytical techniques characterize degradation pathways of this compound under environmental conditions?

  • GC-MS : Identifies volatile degradation products (e.g., chlorophenols) formed via hydrolysis or photolysis.
  • HPLC-UV/HRMS : Tracks non-volatile metabolites and quantifies degradation kinetics in aqueous matrices .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesizing this compound Derivatives

DerivativeReagents/ConditionsYieldReference
1,4-Bisthis compoundp-Dihydroxybenzene, 1-bromo-3-chloropropane, K₂CO₃, acetone, reflux (11 h)76%
4-Bromo-2-(3-chloropropoxy)-1-methylbenzeneNucleophilic substitution, DMF, 80°C68%

Q. Table 2: Spectroscopic Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 6.84 (d, 4H, Ar-H), δ 4.06 (t, 4H, OCH₂)
IR (KBr)1032 cm⁻¹ (C-O-C), 814 cm⁻¹ (C-Cl)

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Feasible Synthetic Routes

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(3-Chloropropoxy)benzene
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Reactant of Route 2
(3-Chloropropoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.